molecular formula C9H14ClN3O B8357153 5-t-Butyl-3-monochloroacetylaminopyrazole

5-t-Butyl-3-monochloroacetylaminopyrazole

Cat. No. B8357153
M. Wt: 215.68 g/mol
InChI Key: YANLCNNMJLMLCW-UHFFFAOYSA-N
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Patent
US04505739

Procedure details

28 g (0.2 mole) of 3-amino-5-t-butylpyrazole prepared in Example 1 as dissolved in 200 ml of benzene, and 23 g of monochloroacetyl chloride was added dropwise thereto at 30° to 40° C. while cooling with water. After completion of the dropwise addition, the mixture was further allowed to react under reflux conditions for 5 hours. Thereafter, the resulting product was cooled and stirred whereby crystals were precipitated. The crystals were collected by filtration and washed with water and benzene to obtain 31 g of 5-t-butyl-3-monochloroacetylaminopyrazole.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.[Cl:11][CH2:12][C:13](Cl)=[O:14].O>C1C=CC=CC=1>[C:7]([C:5]1[NH:4][N:3]=[C:2]([NH:1][C:13](=[O:14])[CH2:12][Cl:11])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
NC1=NNC(=C1)C(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred whereby crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to react under reflux conditions for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the resulting product was cooled
CUSTOM
Type
CUSTOM
Details
were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water and benzene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NN1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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